4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride
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Overview
Description
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is an organic compound with the molecular formula C21H29ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a bicyclo[2.2.2]octane moiety.
Preparation Methods
The synthesis of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane moiety: This can be achieved through a tandem reaction that allows the rapid access to a wide range of bicyclo[2.2.2]octane derivatives under metal-free, mild, and operationally simple conditions.
Attachment of the hexyl group: The hexyl group can be introduced through various alkylation reactions.
Formation of the benzoyl chloride: The final step involves the introduction of the benzoyl chloride group, which can be achieved through the reaction of the bicyclo[2.2.2]octane derivative with benzoyl chloride under suitable conditions.
Chemical Reactions Analysis
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclo[2.2.2]octane moiety can undergo oxidation and reduction reactions under suitable conditions.
Addition Reactions: The benzoyl chloride group can participate in addition reactions with various reagents.
Scientific Research Applications
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of biological systems and the development of new drugs and therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride involves its interaction with various molecular targets and pathways. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclo[2.2.2]octane moiety provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar bicyclic structure and are used in various synthetic applications.
Quinuclidine Derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in the ring, making them highly nucleophilic and useful in organic synthesis.
Tropane Derivatives: These compounds have a similar bicyclic structure and are used in the development of pharmaceuticals and therapeutic agents.
Properties
CAS No. |
82355-95-1 |
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Molecular Formula |
C21H29ClO |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoyl chloride |
InChI |
InChI=1S/C21H29ClO/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3 |
InChI Key |
FMAQVLLERWPBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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